molecular formula C16H12F3NO2S B8437148 2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid

2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid

Cat. No.: B8437148
M. Wt: 339.3 g/mol
InChI Key: IUQBWRCKKKCHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of thienopyrroles This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a thienopyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a thienopyrrole derivative with a benzyl halide containing a trifluoromethyl group. This is followed by carboxylation to introduce the carboxylic acid functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thienopyrrole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives.

Scientific Research Applications

2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)benzylamine
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Uniqueness

2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid is unique due to its combination of a thienopyrrole core with a trifluoromethyl-substituted benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12F3NO2S

Molecular Weight

339.3 g/mol

IUPAC Name

2-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]thieno[3,2-b]pyrrole-3-carboxylic acid

InChI

InChI=1S/C16H12F3NO2S/c1-9-13(15(21)22)14-12(23-9)6-7-20(14)8-10-2-4-11(5-3-10)16(17,18)19/h2-7H,8H2,1H3,(H,21,22)

InChI Key

IUQBWRCKKKCHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CN2CC3=CC=C(C=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.35 g of the product of Step 6 was dissolved in 15 ml THF, 10 ml of MeOH and 5 ml of water, followed by 5 ml of 1N aqueous LiOH solution. After stirring for 5 h at room temperature, 1 ml of AcOH was added and the mixture was extracted with 50 ml of EtOAc. The organic layer was washed with 25 ml of brine and dried over Na2SO4, filtered, and concentrated to give 0.30 g of the title compound as a white solid.
Name
product
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

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